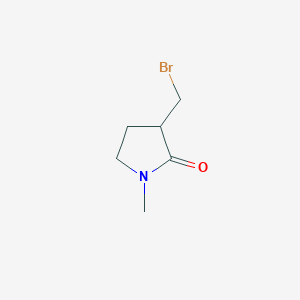
3-(Bromomethyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-methylpyrrolidin-2-one is an organic compound characterized by a bromomethyl group attached to a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methylpyrrolidin-2-one typically involves the bromination of 1-methylpyrrolidin-2-one. One common method includes the use of hydrobromic acid and a suitable solvent such as xylene, followed by heating under reflux conditions . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving bromine-containing compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1-methylpyrrolidin-2-one involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1-methylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-1-methylpyrrolidin-2-one: Contains an iodine atom, which can lead to different reactivity and applications.
1-Methylpyrrolidin-2-one: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.
Uniqueness
3-(Bromomethyl)-1-methylpyrrolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in medicinal chemistry and biological studies where specific interactions with target molecules are desired.
Propiedades
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKHHFCKXVJRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935057-82-1 |
Source


|
| Record name | 3-(bromomethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406885.png)




![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)


![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)



![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B2406906.png)
